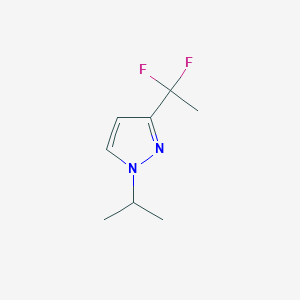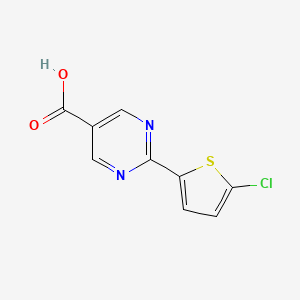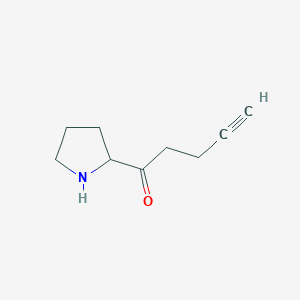
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of an amino group, a difluorophenyl group, and a cyclobutanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.
Industry: It can be used in the development of new materials, catalysts, or other industrial applications.
Mécanisme D'action
The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group may play key roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Difluorophenyl)cyclobutan-1-ol: Lacks the amino group, which may result in different chemical and biological properties.
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-one:
3-((3,5-Difluorophenyl)amino)-3-methylbutan-1-ol: Contains a methyl group and a different structural arrangement, which may affect its properties and uses.
Uniqueness
3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is unique due to the combination of its amino group, difluorophenyl group, and cyclobutanol ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C10H11F2NO |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
3-amino-3-(3,5-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11F2NO/c11-7-1-6(2-8(12)3-7)10(13)4-9(14)5-10/h1-3,9,14H,4-5,13H2 |
Clé InChI |
XUXDORPACCCLKX-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC(=CC(=C2)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




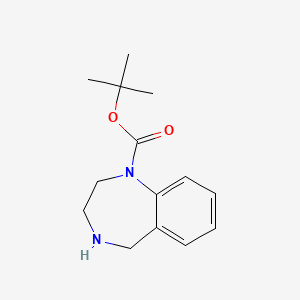

![Ethyl 3-bromo-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13161940.png)

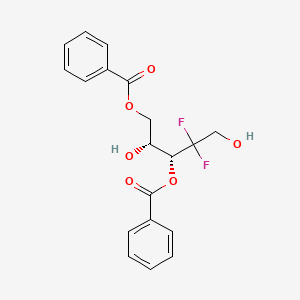
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
